molecular formula C18H14Cl2N2OS B2643008 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-06-0

4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine

Cat. No.: B2643008
CAS No.: 339279-06-0
M. Wt: 377.28
InChI Key: SUVOXGWYLYOWHY-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a 2,6-dichlorophenylsulfanyl group, a methoxymethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine typically involves multi-step organic reactions

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the 2,6-Dichlorophenylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a 2,6-dichlorophenylthiol reacts with a suitable leaving group on the pyrimidine ring.

    Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced using a methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Phenyl Group: The phenyl group is typically added via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituents, potentially leading to the formation of dihydropyrimidines or reduced phenyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho to the sulfur atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., solvents like dichloromethane, bases like triethylamine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines and reduced phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features may allow it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,6-Dichlorophenyl)sulfanyl]-2-phenylpyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    6-(Methoxymethyl)-2-phenylpyrimidine: Lacks the 2,6-dichlorophenylsulfanyl group, which may reduce its potential interactions with biological targets.

    4-[(2,6-Dichlorophenyl)sulfanyl]-6-methyl-2-phenylpyrimidine: The presence of a methyl group instead of a methoxymethyl group can alter its chemical properties and reactivity.

Uniqueness

4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 2,6-dichlorophenylsulfanyl and methoxymethyl groups enhances its potential for diverse applications, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-23-11-13-10-16(24-17-14(19)8-5-9-15(17)20)22-18(21-13)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVOXGWYLYOWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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